molecular formula C8H14N2O2 B095935 Piperazine, 1,4-diacetyl- CAS No. 18940-57-3

Piperazine, 1,4-diacetyl-

Cat. No. B095935
CAS RN: 18940-57-3
M. Wt: 170.21 g/mol
InChI Key: NBQBICYRKOTWRR-UHFFFAOYSA-N
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Description

“Piperazine, 1,4-diacetyl-” is an organic compound with the molecular formula C8H14N2O2 . It is also known by other names such as 1,1’- (Piperazine-1,4-diyl)diethanone and 1,4-Diacetylpiperazine . The molecular weight of this compound is 170.21 g/mol .


Molecular Structure Analysis

The molecular structure of “Piperazine, 1,4-diacetyl-” includes a six-membered ring containing two nitrogen atoms and four carbon atoms . The InChI representation of the molecule is InChI=1S/C8H14N2O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-6H2,1-2H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “Piperazine, 1,4-diacetyl-” are not detailed in the retrieved resources, piperazine compounds in general have been studied for their reactivity . For instance, piperazine can be determined in its formulations using the gravimetric method with 2,4,6-trinitrophenol (picric acid) .


Physical And Chemical Properties Analysis

“Piperazine, 1,4-diacetyl-” has a molecular weight of 170.21 g/mol . It has a computed XLogP3-AA value of -1, indicating its relative hydrophilicity . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors .

Scientific Research Applications

Precursor for Novel Mono- and Bis[thienopyridines]

1,1’-(Piperazine-1,4-diyl)diethanone has been used as a versatile precursor for the synthesis of novel mono- and bis[thienopyridines]. These compounds have been synthesized by treating the appropriate chloroacetyl- or bis-bromoacetyl derivatives with 2-mercaptonicotinonitrile derivatives .

Anticancer Applications

Thieno[2,3-b]pyridine derivatives, which can be synthesized using 1,1’-(Piperazine-1,4-diyl)diethanone, have shown diverse pharmacological activities, including anticancer properties .

Antiviral Applications

Thieno[2,3-b]pyridine derivatives have also demonstrated antiviral properties . This suggests that 1,1’-(Piperazine-1,4-diyl)diethanone could potentially be used in the development of antiviral drugs.

Anti-inflammatory Applications

Thieno[2,3-b]pyridine derivatives have shown anti-inflammatory properties . This indicates that 1,1’-(Piperazine-1,4-diyl)diethanone could be used in the development of anti-inflammatory drugs.

Antimicrobial Applications

In vitro studies have indicated that 1,1’-(Piperazine-1,4-diyl)diethanone is active against several bacteria, including Staphylococcus aureus, Bacillus Sublitis, Salmonella typhi, and Streptococcus pneumonae .

Antimalarial Applications

The piperazine scaffold, which is a fundamental structural feature of 1,1’-(Piperazine-1,4-diyl)diethanone, has been reported to exhibit antimalarial properties .

Antidiabetic Applications

Thieno[2,3-b]pyridine derivatives have shown antidiabetic properties . This suggests that 1,1’-(Piperazine-1,4-diyl)diethanone could potentially be used in the development of antidiabetic drugs.

Osteogenic Antiproliferative Activity

Thieno[2,3-b]pyridine derivatives have demonstrated osteogenic antiproliferative activity . This indicates that 1,1’-(Piperazine-1,4-diyl)diethanone could be used in the development of drugs for bone-related diseases.

Safety And Hazards

The safety data sheet for piperazine compounds indicates that they can cause severe skin burns and eye damage, respiratory irritation, and allergic skin reactions . They may also cause allergy or asthma symptoms or breathing difficulties if inhaled . They are suspected of damaging fertility and the unborn child .

properties

IUPAC Name

1-(4-acetylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQBICYRKOTWRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172352
Record name Piperazine, 1,4-diacetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazine, 1,4-diacetyl-

CAS RN

18940-57-3
Record name 1,1′-(1,4-Piperazinediyl)bis[ethanone]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18940-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Diacetylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018940573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18940-57-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54822
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Record name 18940-57-3
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39650
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Piperazine, 1,4-diacetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Diacetylpiperazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G95A229PEK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Q & A

Q1: What are the main applications of 1,4-diacetylpiperazine-2,5-dione in organic synthesis?

A1: 1,4-Diacetylpiperazine-2,5-dione serves as a valuable building block for synthesizing various organic compounds. Notably, it participates in condensation reactions with aldehydes, offering a route to create diverse molecules. This versatility makes it useful in synthesizing natural products like albonursin and its analogues [, ]. Additionally, it enables the preparation of both symmetrical and unsymmetrical bisarylidene derivatives of piperazine-2,5-dione, expanding the possibilities for creating new conjugated systems [].

Q2: Can you elaborate on the stereoselectivity observed in the condensation reactions involving 1,4-diacetylpiperazine-2,5-dione?

A2: Research indicates that the condensation reaction of 1,4-diacetylpiperazine-2,5-dione with aldehydes exhibits stereoselectivity, preferentially yielding the (Z)-isomer of the aldol product [, ]. This selectivity is crucial as it influences the biological and chemical properties of the resulting compounds.

Q3: What catalysts or reaction conditions are typically employed in these condensation reactions?

A3: Several approaches have been explored for this reaction. One method utilizes potassium fluoride on alumina as a catalyst under microwave irradiation or at room temperature in the presence of dimethylformamide (DMF) [, ]. Another approach utilizes 1,4-diacetylpiperazine-2,5-dione under mild reaction conditions to achieve complete (Z)-selectivity in the formation of aldol intermediates []. These different methodologies offer flexibility in reaction optimization depending on the specific application.

Q4: Are there any notable examples of natural products synthesized using 1,4-diacetylpiperazine-2,5-dione?

A4: Yes, albonursin, a natural product, has been successfully synthesized using 1,4-diacetylpiperazine-2,5-dione as a starting material []. This highlights the potential of this compound in natural product synthesis, paving the way for exploring its use in producing other biologically active compounds.

Q5: Has 1,4-diacetylpiperazine-2,5-dione been utilized in the development of any pharmaceutical or material science applications?

A5: While the provided research focuses primarily on the synthetic utility of 1,4-diacetylpiperazine-2,5-dione, its application extends to developing pharmaceutical agents. For instance, its analog, 1,4-diacetylpiperazine, forms a complex with 4,4'-dinitrodiphenylamine, serving as a model for understanding drug complexes like nicarbazin used in poultry to control coccidiosis []. This highlights the potential of 1,4-diacetylpiperazine-2,5-dione and its derivatives in drug development.

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